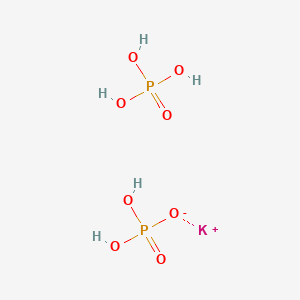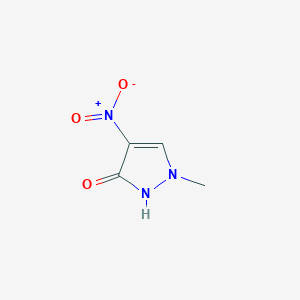
Potassium phosphate (KH5(PO4)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium phosphate (KH5(PO4)2) is an inorganic compound that consists of potassium and phosphate ions. It is commonly used in various industrial and scientific applications due to its excellent solubility in water and its buffering capacity. Potassium phosphate is often utilized in the preparation of buffer solutions, fertilizers, and as a food additive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium phosphate can be synthesized through the neutralization reaction between phosphoric acid (H3PO4) and potassium hydroxide (KOH). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:
H3PO4+KOH→KH5(PO4)2+H2O
Industrial Production Methods: In industrial settings, potassium phosphate is produced by reacting phosphoric acid with potassium carbonate (K2CO3) or potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the complete reaction and high purity of the final product. The product is then filtered, concentrated, and crystallized to obtain the desired form of potassium phosphate.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Potassium phosphate can participate in redox reactions, although it is more commonly involved in buffering and precipitation reactions.
Substitution: It can undergo substitution reactions with other metal ions, forming different phosphate salts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium phosphate can react with strong oxidizing agents, leading to the formation of different phosphate compounds.
Precipitation Reactions: When mixed with solutions containing calcium or magnesium ions, potassium phosphate can form insoluble precipitates such as calcium phosphate or magnesium phosphate.
Major Products Formed:
Calcium Phosphate: Formed when potassium phosphate reacts with calcium ions.
Magnesium Phosphate: Formed when potassium phosphate reacts with magnesium ions.
Applications De Recherche Scientifique
Potassium phosphate is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of buffer solutions for biological experiments, including cell culture and enzyme assays.
Medicine: Utilized in pharmaceutical formulations and as a component of intravenous fluids to maintain electrolyte balance.
Industry: Used in the production of fertilizers, food additives, and cleaning agents.
Mécanisme D'action
Potassium phosphate exerts its effects primarily through its buffering capacity, which helps maintain a stable pH in various solutions. It also plays a crucial role in biochemical processes by providing essential phosphate ions required for energy transfer and metabolic reactions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Potassium phosphate can be compared with other phosphate compounds such as:
Monopotassium Phosphate (KH2PO4): Similar in composition but with different stoichiometry, often used in fertilizers and food additives.
Dipotassium Phosphate (K2HPO4): Another phosphate compound with different potassium to phosphate ratio, used in similar applications.
Tripotassium Phosphate (K3PO4): Contains a higher potassium content and is used in industrial applications.
Uniqueness: Potassium phosphate (KH5(PO4)2) is unique due to its specific stoichiometry and buffering capacity, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
14887-42-4 |
|---|---|
Formule moléculaire |
H3KO4P |
Poids moléculaire |
137.094 g/mol |
Nom IUPAC |
potassium;dihydrogen phosphate;phosphoric acid |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)O.OP(=O)(O)[O-].[K+] |
SMILES canonique |
OP(=O)(O)O.[K] |
Numéros CAS associés |
66923-00-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)

![4-[trans-4-(trans-4-Propylcyclohexyl)cyclohexyl]-2,6-difluorophenol](/img/structure/B3047843.png)


![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)


![1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride](/img/structure/B3047852.png)

